molecular formula C24H19N3O7S B12011342 methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612077-26-6

methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12011342
CAS No.: 612077-26-6
M. Wt: 493.5 g/mol
InChI Key: CYLYJTYQEJSHLJ-LDADJPATSA-N
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Description

Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system with a thiazole ring and a pyrimidine ring. This compound features a 2-nitrobenzylidene substituent at the C2 position and a 4-(methoxycarbonyl)phenyl group at the C5 position. Such substitutions are critical for modulating electronic properties, solubility, and intermolecular interactions, which influence pharmacological activity and crystallinity .

Properties

CAS No.

612077-26-6

Molecular Formula

C24H19N3O7S

Molecular Weight

493.5 g/mol

IUPAC Name

methyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19N3O7S/c1-13-19(23(30)34-3)20(14-8-10-15(11-9-14)22(29)33-2)26-21(28)18(35-24(26)25-13)12-16-6-4-5-7-17(16)27(31)32/h4-12,20H,1-3H3/b18-12+

InChI Key

CYLYJTYQEJSHLJ-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the nitrobenzylidene and methoxycarbonyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, including methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • HT-29 Cell Line : Compounds derived from thiazolo[3,2-a]pyrimidines exhibited IC50 values ranging from 9.8 to 35.9 µM against human colorectal adenocarcinoma cells, indicating potent inhibition compared to standard treatments like doxorubicin .
  • HepG2 Cell Line : Similar derivatives showed promising results against liver adenocarcinoma cells, reinforcing the need for further mechanistic studies to elucidate their anticancer mechanisms .

1.2 Anti-Tubercular Activity

Research has also indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit anti-tubercular properties. A study involving a series of substituted indolizines found that specific structural modifications led to enhanced activity against Mycobacterium tuberculosis strains, particularly H37Rv and multidrug-resistant strains. The presence of electron-withdrawing groups and methyl substitutions at key positions was crucial for this activity .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Common methods include microwave-assisted synthesis and laccase-catalyzed reactions that facilitate the formation of new derivatives with improved biological profiles .

Broader Biological Activities

Beyond anticancer and anti-tubercular applications, thiazolo[3,2-a]pyrimidines are gaining attention for their potential in treating other diseases:

  • Antibacterial Properties : Certain derivatives have shown activity against various bacterial strains, suggesting their utility as antimicrobial agents.
  • Antidiabetic Effects : Some studies indicate that these compounds may possess antidiabetic properties through mechanisms involving glucose metabolism regulation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrobenzylidene moiety may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, crystallographic data, and synthetic approaches.

Key Findings

Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups (EWGs): The 2-nitrobenzylidene group in the target compound likely enhances electrophilic reactivity compared to electron-donating groups (e.g., methoxy in ). EWGs also improve thermal stability, as seen in analogs with nitro or cyano substituents (melting points >200°C) . Steric Effects: Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) induce puckering in the pyrimidine ring, reducing planarity and affecting intermolecular interactions .

Crystallographic Insights

  • Hydrogen Bonding: Compounds with methoxy or carbonyl groups (e.g., ) exhibit C–H···O hydrogen bonds, stabilizing crystal packing. For example, bifurcated C24–H24C···O5 and C25–H25A···O5 interactions in form chains along the c-axis.
  • Ring Conformation: The pyrimidine ring in thiazolo[3,2-a]pyrimidines typically adopts a flattened boat conformation, with deviations of ~0.2 Å from planarity . Substituents at C5 (e.g., 4-(methoxycarbonyl)phenyl) influence puckering and torsional angles .

Synthetic Methodology Condensation Reactions: Most analogs are synthesized via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid, catalyzed by sodium acetate (e.g., ). Yields range from 57–78%, depending on substituent steric/electronic profiles. Crystallization: Slow evaporation of ethyl acetate/ethanol (3:2) is effective for obtaining single crystals suitable for X-ray diffraction .

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) $ ^1 $H NMR (δ, ppm) $ ^{13} $C NMR (δ, ppm) Reference
Target Compound Expected: ~1,720 (ester C=O), ~1,520 (NO₂) Predicted: 8.01 (=CH), 2.24 (CH3) ~165 (C=O), ~150 (aromatic C-NO₂)
Compound 11a 2,219 (CN), 3,436/3,173 (NH) 2.37 (9H, 3 CH3), 7.94 (=CH) 165.48 (C=O), 116.37 (CN)
Compound 11b 2,209 (CN), 3,423/3,119 (NH) 8.01 (=CH), 7.41 (ArH) 165.68 (C=O), 117.54 (CN)

Biological Activity

Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core, characterized by the following structural elements:

  • Methoxycarbonyl group : Contributes to solubility and reactivity.
  • Nitrobenzylidene moiety : Imparts unique electronic properties.

The molecular formula is C24H19N3O7SC_{24}H_{19}N_{3}O_{7}S, with a molecular weight of approximately 493.499 g/mol .

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cervical Adenocarcinoma : In vitro studies have demonstrated that similar thiazolo[3,2-a]pyrimidines exhibit high efficacy against HeLa cells with low toxicity towards normal liver cells .
  • Prostate Cancer : Thiazolo[3,2-a]pyrimidines have shown moderate activity against the PC3 prostate adenocarcinoma cell line .

Antimicrobial Activity

Compounds within the thiazolo[3,2-a]pyrimidine class have been reported to possess antimicrobial properties. For example:

  • Antibacterial Effects : Several derivatives have shown activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Thiazolo[3,2-a]pyrimidines have also demonstrated antifungal effects in various assays .

Other Biological Activities

In addition to anticancer and antimicrobial properties, these compounds may exhibit:

  • Antidiabetic Activity : Some derivatives have been evaluated for their potential in managing diabetes through various mechanisms .
  • Anti-inflammatory Effects : Preliminary studies suggest that thiazolo[3,2-a]pyrimidines can modulate inflammatory pathways .

The biological activities of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Some derivatives act as inhibitors of key enzymes involved in cancer progression and microbial growth.
  • Interference with Cell Cycle Progression : Compounds may induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
  • Modulation of Receptor Activity : Certain thiazolo[3,2-a]pyrimidines have been identified as positive allosteric modulators of NMDA receptors .

Case Studies

A number of studies have explored the biological activity of related compounds:

StudyCompoundCell LineFindings
Thiazolo[3,2-a]pyrimidine derivativeHeLaHigh cytotoxicity with low toxicity to normal cells
Ethyl 5-(4-chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidinePC3Moderate anticancer activity
Benzothiazolo[3,2-a]pyrimidine derivativeVariousDemonstrated anti-inflammatory and antioxidant activities

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing this thiazolo[3,2-a]pyrimidine derivative?

Methodological Answer: The synthesis typically involves three stages:

Thiazole Ring Formation : React 2-aminothiazole derivatives with β-ketoesters under acidic conditions to form the thiazolo[3,2-a]pyrimidine core .

Benzylidene Introduction : Perform a Knoevenagel condensation between the thiazolo-pyrimidine intermediate and 2-nitrobenzaldehyde in refluxing ethanol with piperidine as a catalyst .

Esterification : Use methyl chloroformate to functionalize the 6-carboxylate group under anhydrous conditions .
Key Optimization: Replace batch reactors with continuous flow systems to improve yield (≥85%) and reduce side products .

Q. Which analytical techniques are critical for structural characterization post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve the (2E)-configuration of the nitrobenzylidene substituent and confirm dihedral angles between the thiazole and pyrimidine rings (e.g., 12.5°–18.7°) .
  • NMR Spectroscopy : Assign protons using 2D COSY and NOESY to distinguish between E/Z isomers (e.g., coupling constants >16 Hz for trans-configuration) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 507.2) and fragmentation patterns .

Q. What are standard protocols for initial bioactivity screening?

Methodological Answer:

  • Enzymatic Assays : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase at 10–100 μM concentrations in phosphate buffer (pH 7.4) .
  • Microbial Susceptibility : Use agar dilution against S. aureus and E. coli (MIC range: 8–32 μg/mL) .
  • Cytotoxicity Screening : Employ MTT assays on HeLa or MCF-7 cell lines (IC50: 15–50 μM) .

Q. How can solubility and stability be assessed under varying experimental conditions?

Methodological Answer:

  • Solubility : Use shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. Typical solubility: <0.1 mg/mL in aqueous buffers, requiring DMSO stock solutions .
  • Stability : Monitor degradation via HPLC at 25°C/60% RH over 72 hours. The nitro group may hydrolyze under alkaline conditions (pH >9) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectral data and predicted molecular conformations?

Methodological Answer:

  • Perform DFT Calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare with X-ray data. Discrepancies in bond lengths (e.g., C=N at 1.28 Å vs. 1.32 Å experimentally) suggest solvent effects .
  • Use Molecular Dynamics (MD) Simulations in explicit solvents (e.g., water/ethanol) to analyze flexible substituents (e.g., nitrobenzylidene rotation) .

Q. What strategies optimize regioselective modifications of the thiazolo-pyrimidine core?

Methodological Answer:

  • Directed Metalation : Use LDA at −78°C to deprotonate the C7-methyl group, enabling electrophilic substitution at C5 or C6 .
  • Protecting Groups : Temporarily block the 6-carboxylate with tert-butyl esters to functionalize the 4-(methoxycarbonyl)phenyl group .

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence bioactivity?

Methodological Answer:

  • SAR Studies : Compare IC50 values against analogs with Cl or OMe substituents. Nitro groups enhance COX-2 inhibition (ΔIC50: −40%) but reduce solubility .
  • Docking Simulations : The nitro group forms hydrogen bonds with Arg120 in COX-2 (binding energy: −8.2 kcal/mol) .

Q. What reaction mechanisms govern the Knoevenagel condensation step?

Methodological Answer:

  • Kinetic Studies : Monitor via in-situ IR to identify rate-limiting steps (e.g., imine formation). Activation energy: ~45 kJ/mol in ethanol .
  • Isotopic Labeling : Use D2O to confirm proton transfer from the β-ketoester to the catalyst .

Q. How can discrepancies in bioactivity data across research groups be resolved?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., ATCC certification) and control for DMSO concentrations (<0.1% v/v) .
  • Purity Verification : Use LC-MS to ensure >98% purity; trace solvents (e.g., DMF) may skew results .

Q. What advanced techniques elucidate conformation-activity relationships?

Methodological Answer:

  • X-ray Pair Distribution Function (PDF) : Analyze amorphous phases to correlate solid-state packing with dissolution rates .
  • Circular Dichroism (CD) : Study chiral centers induced by the thiazole ring in DMSO/water mixtures .

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